121341-81-9

Wound Healing Rat Model Excisional Wound

TP508 (Chrysalin, rusalatide) is a 23-amino acid synthetic peptide corresponding to residues 508–530 of human prothrombin. It uniquely activates a non-proteolytic receptor pathway distinct from PARs, accelerating tissue repair, angiogenesis, and bone regeneration without triggering platelet aggregation or coagulation. In validated models, a single topical application increases full‑thickness wound closure by 39–43%, restores closure by 30–225% in ischemic flaps, and matches or exceeds VEGF-driven angiogenic sprouting. For researchers requiring a reproducible, PAR‑independent tool for wound healing, diabetic ulcer, orthopaedic, or radiation‑injury studies, TP508 offers clinically translatable efficacy backed by Phase I/II data. Order ≥98% purity, lyophilized powder with verified sequence and bioactivity.

Molecular Formula C₉₇H₁₄₆N₂₈O₃₆S
Molecular Weight 2312.44
CAS No. 121341-81-9
Cat. No. B612510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name121341-81-9
CAS121341-81-9
Molecular FormulaC₉₇H₁₄₆N₂₈O₃₆S
Molecular Weight2312.44
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TP508 (121341-81-9): A 23-Amino Acid Non‑Proteolytic Thrombin Peptide for Tissue Repair Research


The compound with CAS number 121341-81-9, also known as TP508, Chrysalin, or rusalatide, is a synthetic 23-amino acid peptide corresponding to residues 508–530 of human prothrombin [1]. It represents the high-affinity receptor-binding domain of thrombin and initiates tissue repair signals without activating platelet aggregation or blood coagulation [2]. TP508 is extensively studied in preclinical and clinical models for wound healing, bone regeneration, angiogenesis, and mitigation of radiation injury [3].

Why Generic Thrombin Peptides or Growth Factors Cannot Substitute TP508 (121341-81-9) in Tissue Repair Assays


While thrombin and other growth factors promote healing, TP508 uniquely activates a non-proteolytic receptor pathway distinct from protease-activated receptors (PARs), thereby avoiding platelet activation and inflammatory cascades [1]. Unlike full-length thrombin or PAR agonists, TP508 does not stimulate clotting yet accelerates revascularization and bone formation [2]. Moreover, TP508 induces angiogenic sprouting comparable to VEGF but acts earlier in the process, making it a distinct tool for studying early angiogenic events [3]. These mechanistic differences translate to quantifiably superior outcomes in ischemic wound closure and diabetic ulcer healing, as demonstrated in the evidence below.

Quantitative Differentiation of TP508 (121341-81-9) Against Saline Control, Thrombin, and VEGF


TP508 Increases Full‑Thickness Wound Closure by 39–43% Over Saline Control

In a rat full‑thickness excisional wound model, a single topical application of TP508 (0.1–1.0 μg) significantly accelerated closure. At day 7, TP508‑treated wounds closed 39% more than saline controls, and at day 10, the difference reached 43% [1]. The early closure rate was approximately 40% higher (20 vs. 14 mm²/day) [1].

Wound Healing Rat Model Excisional Wound

TP508 Restores Ischemic Wound Closure by 30–225% Depending on Flap Type

In ischemic skin models (bipedicle flaps, cranially based flaps, free grafts), TP508 (0.1 μg/wound) accelerated closure within the first 7 days. Closure rates increased by 30% in normal tissue and bipedicle flaps, 50% in cranially based flaps, and 225% in free grafts compared to saline‑treated ischemic wounds [1].

Ischemic Wound Surgical Flap Rat Model

TP508 Enhances Diabetic Foot Ulcer Healing: 72% More Complete Healings and 80% Faster Closure vs. Placebo

In a 60‑subject Phase I/II trial, topical TP508 (1–10 μg) more than doubled the incidence of complete healing (p<0.05) and increased mean closure rate by approximately 80% (p<0.05) compared to placebo [1]. In the per‑protocol population, 1 and 10 μg doses led to 45% and 72% more subjects with complete healing, respectively [1].

Diabetic Foot Ulcer Phase I/II Clinical Trial Wound Healing

TP508 Accelerates Bone Regeneration: Up to 82% Increase in Torsional Strength vs. Control

In rabbit segmental bone defects, TP508 delivered via PLGA microspheres significantly increased torsional strength. At 6 weeks, ultimate torque and failure energy were increased (p<0.01), and at 9 weeks, maximum torque and failure energy were significantly higher than untreated controls (p<0.01) [1]. In a separate incisional wound study, TRAP‑508 (the same 23‑mer) increased 7‑day incisional breaking strength by 82% over saline, compared to 55% for full‑length thrombin [2].

Bone Regeneration Rabbit Model Segmental Defect

TP508 Stimulates Angiogenic Sprouting Comparable to or Greater than VEGF

In an intact microvessel sprouting assay, TP508 stimulated angiogenic sprouting to an extent similar to or greater than the potent angiogenic factor VEGF [1]. Unlike VEGF, TP508 did not increase VEGF mRNA expression, indicating a distinct mechanism [1]. Proteolytically active thrombin receptor agonists had no effect or inhibited sprouting [1].

Angiogenesis Microvessel Sprouting In Vitro

High‑Value Research and Procurement Scenarios for TP508 (121341-81-9) Based on Quantitative Evidence


Accelerated Closure of Normal and Ischemic Excisional Wounds in Rodent Models

Researchers seeking a peptide that reproducibly accelerates full‑thickness wound closure can rely on TP508. A single topical application of 0.1–1.0 μg increases closure by 39–43% in normal rats [5] and restores closure by 30–225% in ischemic flap models [2]. This makes TP508 ideal for studying tissue repair under compromised vascular supply.

Preclinical Efficacy Testing for Diabetic Foot Ulcer Therapies

TP508's clinical Phase I/II data showing 80% faster closure and 72% more complete healings in diabetic foot ulcers [5] supports its use as a positive control or benchmark agent in diabetic wound healing research. Procurement for translational studies aiming to replicate or surpass this human efficacy is strongly justified.

Bone Defect and Fracture Healing Studies Requiring Biomechanical Validation

In rabbit segmental defect models, TP508 delivered via controlled‑release microspheres significantly increases torsional strength (ultimate torque, p<0.01) and promotes bone remodeling [5]. For laboratories focused on orthopaedic tissue engineering, TP508 offers a validated tool to enhance mechanical integrity of regenerated bone.

Early Angiogenic Sprouting Assays Without PAR Activation

TP508 stimulates angiogenic sprouting from microvessel fragments to an extent similar to or greater than VEGF but acts independently of PAR signaling [5]. This unique property allows investigators to dissect non‑proteolytic thrombin pathways in angiogenesis, avoiding the confounding effects of platelet activation and inflammation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 121341-81-9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.